Lithium cyanide
Description
Contextualization within Main Group Cyanide Chemistry
Lithium cyanide (LiCN) is an inorganic compound that holds a significant position within the broader field of main group cyanide chemistry. This area of chemistry explores cyanide compounds of elements in the s- and p-blocks of the periodic table. While alkali metals like sodium and potassium form well-known cyanide salts, the cyanides of lighter main group elements, including lithium, often exhibit more covalent character. dntb.gov.ua The chemistry of these compounds is diverse, with applications ranging from synthetic chemistry to materials science. dntb.gov.ua
Unlike the heavier alkali cyanides such as sodium cyanide (NaCN) and potassium cyanide (KCN) which adopt cubic crystal structures, this compound has a distinct orthorhombic crystal structure. wikipedia.org This structural difference is attributed to the small ionic radius and high charge density of the lithium cation, which influences its coordination environment and bonding characteristics. The study of this compound, therefore, provides valuable insights into how the properties of the cation affect the structure and reactivity of the resulting cyanide compound.
Historical Trajectories in Chemical Synthesis and Characterization
The journey of this compound's synthesis and characterization is linked to the broader history of lithium chemistry, which began with the isolation of lithium metal in 1821. nih.gov The synthesis of LiCN itself was developed later as chemists began to explore reactions between lithium compounds and various cyanide sources.
Early methods for preparing this compound involved the direct reaction of lithium hydroxide (B78521) with hydrogen cyanide. wikipedia.org A significant advancement in laboratory-scale synthesis was the use of acetone (B3395972) cyanohydrin with lithium hydride, a method that avoids the need to handle highly volatile and toxic hydrogen cyanide directly. wikipedia.org Another route involves the reaction of lithium metal with silver(I) cyanide in tetrahydrofuran (B95107). chemicalbook.com
A pivotal moment in the characterization of this compound came in 1942 when Lely and Bijvoet elucidated its crystal structure. mdpi.com Their work revealed a distorted fourfold coordination geometry, a finding that highlighted the structural differences between LiCN and other alkali metal cyanides. More contemporary methods have focused on producing high-purity, donor-free LiCN, for example, by reacting trimethylsilyl (B98337) cyanide (Me3SiCN) with methyllithium (B1224462) (Li[Me]) in diethyl ether. researchgate.net
Contemporary Research Paradigms and Scientific Significance
Modern research on this compound has expanded into several key areas, driven by its unique properties and potential applications. One significant area of investigation is its use as a cyanation agent in organic synthesis. wikipedia.org It is employed to convert various organic halides into the corresponding nitriles, which are important intermediates in the production of pharmaceuticals and agrochemicals. Research has also explored the use of LiCN in non-aqueous solvents like tetrahydrofuran to achieve high efficiency and selectivity in these cyanation reactions.
In the realm of materials science, this compound is being investigated for its potential role in the development of advanced batteries. For instance, it has been used in the synthesis of electrolyte additives like lithium cyano tris(2,2,2-trifluoroethyl) borate (B1201080) (LCTFEB) for high-performance lithium metal batteries. acs.org The incorporation of such additives can improve the electrochemical performance of batteries by modifying the solid electrolyte interphase (SEI) on the lithium metal anode. acs.org Furthermore, recent studies on pseudohalide argyrodites like Li6PS5CN have shown that the presence and dynamics of the cyanide ion can influence lithium-ion diffusion, a critical factor for solid-state electrolytes. acs.org The ability of the cyanide group to form covalent bonds is also being explored as a means to potentially enhance the efficiency of lithium-ion batteries.
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | LiCN |
| Molar Mass | 32.959 g/mol wikipedia.org |
| Appearance | White crystalline solid wikipedia.org |
| Density | 1.073 g/cm³ (at 18 °C) wikipedia.org |
| Melting Point | 160 °C (decomposes) wikipedia.org |
| Solubility in Water | Highly soluble wikipedia.org |
| Crystal Structure | Orthorhombic wikipedia.org |
Comparison of Alkali Metal Cyanides
| Compound | Formula | Molecular Weight ( g/mol ) | Physical State | Solubility in Water |
| This compound | LiCN | 32.96 | Crystalline solid | Highly soluble |
| Sodium cyanide | NaCN | 49.01 | White solid | 48 g/100 mL |
| Potassium cyanide | KCN | 65.12 | White crystalline solid | 71.6 g/100 mL |
| Copper(I) cyanide | CuCN | 89.56 | White to cream-colored powder | Insoluble |
This table presents a comparative analysis of this compound with other common cyanide compounds. Data is sourced from multiple references.
Structure
2D Structure
Properties
IUPAC Name |
lithium;cyanide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.Li/c1-2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORQDGTZGKHEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[C-]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiCN, CLiN | |
| Record name | lithium cyanide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_cyanide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946920 | |
| Record name | Lithium cyanide | |
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Molecular Weight |
33.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brownish-yellow liquid; [MSDSonline] | |
| Record name | Lithium cyanide | |
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CAS No. |
2408-36-8 | |
| Record name | Lithium cyanide | |
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| Record name | Lithium cyanide | |
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| Record name | Lithium cyanide | |
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Synthesis Methodologies and Advanced Preparative Chemistry
Direct Synthetic Routes
Direct synthetic methods for producing lithium cyanide often involve the reaction of a lithium source with a cyanide-containing compound. These routes are valued for their straightforwardness and are commonly employed for laboratory-scale preparations.
Reaction of Lithium Hydroxide (B78521) with Hydrogen Cyanide
The reaction between lithium hydroxide (LiOH) and hydrogen cyanide (HCN) represents a fundamental and direct method for the synthesis of this compound. vaia.comwikiwand.comwikipedia.org This acid-base neutralization reaction yields this compound and water as the products.
LiOH + HCN → LiCN + H₂O vaia.com
While this method is direct, the high toxicity and volatility of hydrogen cyanide gas necessitate stringent safety precautions. vaia.com In some applications, catalytic amounts of lithium hydroxide have been used to promote the addition of hydrogen cyanide to other organic molecules, highlighting the reactivity of the components. thieme-connect.de
Utilization of Acetone (B3395972) Cyanohydrin as a Precursor
To circumvent the hazards associated with handling hydrogen cyanide directly, acetone cyanohydrin ((CH₃)₂C(OH)CN) serves as a safer and more convenient surrogate. wikiwand.comwikipedia.org This method involves the reaction of acetone cyanohydrin with a strong lithium base, such as lithium hydride (LiH), to produce this compound, acetone, and hydrogen gas. wikiwand.comwikipedia.orgchemeurope.com
(CH₃)₂C(OH)CN + LiH → LiCN + (CH₃)₂CO + H₂ wikipedia.orgchemeurope.com
This approach is particularly useful for laboratory-scale preparations where the in-situ generation of the cyanide source is preferred. wikiwand.comwikipedia.org The reaction of acetone cyanohydrin with methyllithium (B1224462) (MeLi) can also produce a LiCN·acetone complex, which is useful for further organic transformations. researchgate.net
Non-Aqueous Cyanation of Halides
This compound is an effective reagent for the non-aqueous cyanation of various organic halides to produce the corresponding nitriles. researchgate.netthieme-connect.de This displacement reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), where this compound exhibits good solubility. thieme-connect.de This property gives it an advantage over other alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN), which often fail to give the desired product under these conditions. thieme-connect.de The efficiency of this method has been demonstrated for the conversion of various primary alkyl halides into nitriles. thieme-connect.de
| Reactant (Halide) | Product (Nitrile) | Solvent | Reference |
| Primary Alkyl Halides | Alkyl Nitriles | Tetrahydrofuran (THF) | thieme-connect.de |
| 1-Bromooctane | Octanenitrile | Tetrahydrofuran (THF) | researchgate.net |
| 3-Bromocyclohexene | 3-Cyclohexenecarbonitrile | Tetrahydrofuran (THF) | researchgate.net |
Novel Approaches for High-Purity Material Synthesis
The demand for high-purity materials in various technological fields has driven the development of novel synthetic strategies for this compound. These methods focus on creating stable adducts and employing controlled reaction environments to minimize impurities.
Adduct Formation with Oxygen and Nitrogen Donors
A significant advancement in the synthesis and handling of this compound involves the formation of stable adducts with oxygen and nitrogen donor molecules. researchgate.net Donor-free LiCN, which can be prepared from the reaction of trimethylsilyl (B98337) cyanide (Me₃SiCN) with methyllithium (MeLi), is highly air- and water-sensitive. researchgate.net To improve its stability, adducts such as [Li(NMP)CN], where NMP is N-methyl-2-pyrrolidone, have been synthesized. researchgate.net These adducts are more stable in air, even at elevated temperatures, making them more practical cyanation reagents. researchgate.net For instance, [Li(NMP)CN] has shown thermal stability up to approximately 132 °C. researchgate.net These adducts can be prepared by treating solvent-free LiCN with the appropriate donor or through metathesis reactions. researchgate.net
| Adduct | Donor Molecule | Stability | Reference |
| [Li(Me₂CO₃)CN] | Dimethyl Carbonate | Water-sensitive | researchgate.net |
| [Li(Et₂CO₃)CN] | Diethyl Carbonate | Water-sensitive | researchgate.net |
| [Li(NMP)CN] | N-Methyl-2-pyrrolidone | Air-stable, thermally stable up to ~132 °C | researchgate.net |
Metathesis Reactions in Controlled Environments
Metathesis, or double displacement, reactions offer a viable route to this compound, particularly when starting from readily available alkali metal salts. researchgate.net A common approach involves the reaction of a lithium halide, such as lithium chloride (LiCl), with another alkali metal cyanide, like sodium cyanide (NaCN), in a controlled environment. researchgate.netgoogle.com
LiCl + NaCN → LiCN + NaCl google.com
This reaction can be performed at elevated temperatures, and the resulting this compound can be extracted using a solvent in which it is preferentially soluble over the sodium chloride byproduct. google.com The synthesis of the [Li(NMP)CN] adduct can also be achieved through a metathesis reaction of LiCl with NaCN in the presence of stoichiometric amounts of NMP. researchgate.net These methods provide a pathway to high-purity this compound by carefully controlling the reaction conditions and subsequent purification steps. researchgate.net
Mechanistic Investigations of Synthetic Pathways
The mechanisms governing the synthesis of this compound (LiCN) are diverse, contingent on the specific reactants and reaction conditions employed. Investigations range from the analysis of straightforward ionic reactions to complex, multi-step pathways elucidated through advanced computational and spectroscopic methods. These studies are crucial for understanding reaction kinetics, intermediate species, and the factors that control product formation and purity.
The most direct synthesis of this compound involves the reaction of lithium hydroxide with hydrogen cyanide. wikipedia.org This pathway is fundamentally an acid-base neutralization reaction. The hydroxide ion (OH⁻), a strong base, deprotonates the weakly acidic hydrogen cyanide (HCN), yielding the cyanide anion (CN⁻) and water. The resulting cyanide anion then forms an ionic bond with the lithium cation (Li⁺).
A common laboratory-scale synthesis utilizes lithium hydride and acetone cyanohydrin. wikipedia.org The reaction is as follows: (CH₃)₂C(OH)CN + LiH → (CH₃)₂CO + LiCN + H₂ wikipedia.org
The proposed mechanism involves the hydride ion (H⁻) from lithium hydride acting as a potent base, abstracting the acidic proton from the hydroxyl group of acetone cyanohydrin. This generates a lithium alkoxide intermediate and hydrogen gas. The intermediate is unstable and subsequently eliminates acetone, a neutral and stable molecule, to form the final this compound product. This process is analogous to the general mechanism of cyanohydrin formation and decomposition, where the stability of the eliminated carbonyl compound can be a driving force for the reaction. libretexts.orglibretexts.org
In addition to these classical methods, modern computational chemistry has provided significant insights into the formation of this compound in more complex environments, such as during the operation of lithium-ion batteries. Combined Density Functional Theory (DFT) calculations and X-ray Photoelectron Spectroscopy (XPS) have been used to model the formation of the solid electrolyte interphase (SEI). researchgate.netkit.edu These studies have identified this compound as a possible, thermodynamically stable product resulting from the reaction of lithium with nitrogen- and carbon-containing components of the electrolyte. researchgate.netkit.edu The formation of LiCN in these systems is dependent on the local lithium concentration, with LiCN being favored in Li-poor conditions. researchgate.netkit.edu
Computational studies have also been instrumental in understanding the role of this compound within organometallic reaction mixtures. For instance, DFT has been used to elucidate the structures and formation energies of mixed aggregates involving LiCN and lithium dialkylcuprates. acs.orgresearchgate.net These investigations show that LiCN can co-aggregate with other organolithium species, influencing their structure and reactivity. The optimized geometries of these solvated mixed dimers have been calculated, providing a theoretical basis for how LiCN, often a byproduct, can participate in and alter the course of coupling reactions. researchgate.net
The exploration of reaction pathways often involves identifying transient species such as intermediates and transition states. While direct studies on many LiCN synthetic pathways are limited, related reactions offer plausible models. For example, a four-centered transition state has been proposed for the nucleophilic displacement of a cyanide group by an organolithium reagent, illustrating a concerted mechanism that can be relevant in organometallic systems. rsc.org Similarly, cyclic transition states, such as a six-membered ring, have been suggested in copper-catalyzed hydrocyanation reactions to explain the high regioselectivity observed. beilstein-journals.org Such models are valuable for postulating the mechanistic details of related cyanation processes involving lithium.
Research Findings and Data Tables
Detailed research has provided data on the thermodynamics and intermediates of reactions where this compound is a potential product.
Table 1: Mechanistic Insights from Computational and Spectroscopic Studies
| System Studied | Methodology | Key Finding |
|---|---|---|
| Reduction of BMP-TFSI Ionic Liquid by Lithium | Density Functional Theory (DFT), X-ray Photoelectron Spectroscopy (XPS) | Identified this compound as a possible, thermodynamically stable product in the Li-poor regime during the formation of the solid electrolyte interphase. researchgate.netkit.edu |
| Lithium Dimethylcuprate Mixed Aggregates in Solution | M06 Density Functional Theory (DFT) | Elucidated the structures and energies of formation for mixed aggregates, including those with LiCN, showing how byproducts can integrate into and stabilize organometallic complexes. acs.orgresearchgate.net |
| Ligand Exchange on Solvated Lithium Cations | Quantum Chemical Studies | Hydrogen cyanide (HCN) is used as a computational model for acetonitrile (B52724) to study ligand exchange processes, providing insights into the coordination environment of the lithium ion prior to and during reaction. researchgate.net |
Table 2: Representative Synthetic Pathways and Mechanistic Details
| Reactants | Products | Reaction Type | Mechanistic Notes |
|---|---|---|---|
| Lithium hydroxide (LiOH), Hydrogen cyanide (HCN) | This compound (LiCN), Water (H₂O) | Acid-Base Neutralization | A straightforward proton transfer from the weak acid (HCN) to the strong base (OH⁻). wikipedia.org |
| Acetone cyanohydrin ((CH₃)₂C(OH)CN), Lithium hydride (LiH) | This compound (LiCN), Acetone ((CH₃)₂CO), Hydrogen (H₂) | Deprotonation/Elimination | The hydride ion acts as a base to deprotonate the hydroxyl group, followed by the elimination of stable acetone. wikipedia.org |
| Lithium chloride (LiCl), Sodium cyanide (NaCN) | This compound (LiCN), Sodium chloride (NaCl) | Metathesis (Salt Exchange) | Reaction is typically driven by the precipitation of the less soluble salt or by using solvents that selectively solvate the products. researchgate.net |
Chemical Reactivity and Reaction Dynamics
Nucleophilic Addition Reactions
The primary mode of reaction for lithium cyanide is the nucleophilic addition of the cyanide ion to electrophilic centers, most notably the carbon atom of a carbonyl group. savemyexams.commasterorganicchemistry.com The C=O bond in aldehydes and ketones is highly polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles like the cyanide ion. savemyexams.comsavemyexams.comphysicsandmathstutor.com
The formation of a cyanohydrin from an aldehyde or ketone with a cyanide source is a classic example of nucleophilic addition. libretexts.orgwikipedia.org The mechanism proceeds in two main steps:
Nucleophilic Attack: The cyanide ion (CN⁻) from this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon. savemyexams.comlibretexts.org This leads to the breaking of the C=O pi bond, with the electrons moving to the highly electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The negatively charged alkoxide intermediate is then protonated by a proton source, such as hydrocyanic acid (which can be in equilibrium with the cyanide salt) or a mild acid added during workup, to yield the final cyanohydrin product. libretexts.orgualberta.ca
This reaction is reversible; however, for most aliphatic aldehydes and ketones, the equilibrium favors the formation of the cyanohydrin product. wikipedia.org The use of cyanide salts like LiCN is often preferred for safety reasons over handling highly toxic hydrogen cyanide gas directly. physicsandmathstutor.comualberta.ca Anhydrous this compound for such reactions can be prepared by treating acetone (B3395972) cyanohydrin with lithium hydride. libretexts.org
This compound reacts with aldehydes and ketones to form α-hydroxynitriles, commonly known as cyanohydrins. savemyexams.comstudymind.co.uk This reaction is significant in organic synthesis as it results in the formation of a new carbon-carbon bond, extending the carbon chain by one carbon. savemyexams.com
Aldehydes vs. Ketones: Generally, aldehydes are more reactive towards nucleophilic addition than ketones. ualberta.ca This is due to both steric and electronic factors. Ketones have two alkyl groups attached to the carbonyl carbon, which create more steric hindrance and are also electron-donating, making the carbonyl carbon less electrophilic compared to aldehydes, which have at least one hydrogen atom attached. savemyexams.com
Reaction Products: The reaction of an aldehyde or an unsymmetrical ketone with this compound can lead to the formation of a racemic mixture of enantiomers. studymind.co.uk This is because the carbonyl group is planar, allowing the cyanide ion to attack from either face of the molecule with equal probability. studymind.co.ukmegalecture.com
The products of these reactions, cyanohydrins, are valuable synthetic intermediates. libretexts.orgualberta.ca
Cyanohydrin Formation Mechanisms
Organometallic Reactions
This compound plays a crucial role in the field of organometallic chemistry, particularly in reactions involving organolithium and organocuprate reagents.
Organolithium reagents (RLi) are highly reactive species that can interact with the cyanide group. mmcmodinagar.ac.inlibretexts.org The reaction of an organolithium reagent with a nitrile (a compound containing the C≡N group) typically leads to the formation of a ketone after hydrolysis. kvmwai.edu.in This proceeds via a nucleophilic attack of the carbanionic carbon of the organolithium reagent on the electrophilic carbon of the nitrile, forming an imine salt intermediate which is then hydrolyzed.
In the context of copper-catalyzed reactions, the interaction is particularly important. The reaction of an organolithium reagent with cuprous cyanide (CuCN) is a method to generate higher-order lithium cuprates, such as R₂Cu(CN)Li₂. nptel.ac.in These higher-order cuprates are often more reactive and stable than standard Gilman reagents (R₂CuLi). nptel.ac.in
In solution, this compound can form mixed aggregates with other organometallic species. nih.govacs.org Computational studies using Density Functional Theory (DFT) have elucidated the structures and formation energies of such aggregates. acs.orgresearchgate.net Specifically, in solutions containing lithium dialkylcuprates, LiCN can co-aggregate with the cuprate (B13416276) species. nih.govresearchgate.net These mixed aggregates can also incorporate other species present in the solution, such as excess organolithium reagents or lithium halides. nih.govacs.orgacs.org
The formation of these mixed aggregates is thermodynamically evaluated by calculating the free energies of formation. The stability and structure of these aggregates can significantly influence the reactivity and mechanism of subsequent reactions. researchgate.net
| Reactants | Product | ΔGf° (Gas Phase) | ΔGf° (THF) |
|---|---|---|---|
| (Me₂CuLi)₂(THF)₄ + (LiCl)₂(THF)₄ | 2 Me₂CuLi·LiCl(THF)₄ | -1.2 | -3.4 |
| (Me₂CuLi)₂(THF)₄ + (LiBr)₂(THF)₄ | 2 Me₂CuLi·LiBr(THF)₄ | -0.5 | -2.2 |
| (Me₂CuLi)₂(THF)₄ + (LiI)₂(THF)₄ | 2 Me₂CuLi·LiI(THF)₄ | 1.5 | -0.7 |
| (Me₂CuLi)₂(THF)₄ + (LiCN)₂(THF)₄ | 2 Me₂CuLi·LiCN(THF)₄ | -1.3 | -3.1 |
This table is adapted from computational data on the formation of mixed dimers between lithium dimethylcuprate and various lithium salts, including this compound, in both the gas phase and in a tetrahydrofuran (B95107) (THF) solvent environment. researchgate.netresearchgate.net
Interactions with Organolithium Reagents
Catalytic Activity and Reaction Optimization
This compound can function as a catalyst in certain organic reactions. Its catalytic activity often stems from the ability of the cyanide ion to act as a nucleophile or for the lithium cation to coordinate with substrates.
A notable example is the use of this compound as a catalyst in the synthesis of isophorone (B1672270) nitrile from isophorone and hydrogen cyanide. google.com In this process, optimizing reaction conditions is critical to maximize the yield of the desired product and minimize the formation of byproducts like diisophorone (B514986) and HCN polymers. google.com
Key optimization strategies include:
Temperature Control: The reaction temperature is carefully controlled. For instance, the catalyst might be introduced at a lower temperature (e.g., 80°C) before the temperature is ramped up, using the heat of the reaction itself to reach the optimal temperature (e.g., 110°C). google.com
Reactant Feed Rate: The rate at which hydrogen cyanide is fed into the reaction is precisely managed to maintain a low and constant concentration of unreacted cyanide. google.com This helps to suppress the formation of undesirable polymers. google.com
Catalyst Form: While solutions of lithium hydroxide (B78521) can be used to generate the active this compound catalyst in situ, using this compound directly is often preferred to minimize side reactions. google.com
The general principles of catalysis, such as maximizing catalyst activity, selectivity, and stability, are all relevant in optimizing reactions where LiCN is used. numberanalytics.com Factors like temperature, pressure, and the presence of inhibitors or promoters can all influence the efficiency of the catalytic process. catalysis.blogacs.org The stability of the catalyst under reaction conditions is crucial for maintaining its activity over time. numberanalytics.com
Role in Hydrocyanation Processes
Decomposition Pathways and Chemical Stability at Elevated Temperatures
The thermal stability of this compound is a critical factor in its storage, handling, and application in high-temperature reactions. Anhydrous this compound is a relatively stable salt, but it undergoes decomposition at elevated temperatures.
Upon heating to temperatures approaching, but below, 600 °C, this compound decomposes to form lithium cyanamide (B42294) (Li₂CN₂) and elemental carbon. wikipedia.org
Decomposition Reaction of this compound:
2 LiCN (s) → Li₂CN₂ (s) + C (s)
The resulting lithium cyanamide can undergo further decomposition at even higher temperatures. At approximately 700 °C, lithium cyanamide has been reported to decompose into this compound, elemental lithium, and nitrogen gas. uni-tuebingen.de
Decomposition Reaction of Lithium Cyanamide:
2 Li₂CN₂ (s) → 2 LiCN (s) + 2 Li (l) + N₂ (g)
At temperatures around 800 °C, this compound can further decompose into elemental lithium and cyanogen (B1215507) gas, which is a toxic and flammable gas. uni-tuebingen.de
High-Temperature Decomposition of this compound:
2 LiCN (s) → 2 Li (l) + (CN)₂ (g)
The stability of this compound can be influenced by its physical form and the presence of other substances. For instance, LiCN can form adducts with solvents like N-methyl-2-pyrrolidone (NMP). The adduct [Li(NMP)CN] has been shown to be thermally stable up to approximately 132 °C. The formation of such adducts can enhance the handling and stability of LiCN compared to the anhydrous, donor-free salt.
Below is a data table summarizing the thermal decomposition behavior of this compound and related compounds.
| Compound/Adduct | Decomposition Temperature (°C) | Decomposition Products |
| This compound (LiCN) | ~ <600 | Lithium Cyanamide (Li₂CN₂), Carbon (C) |
| This compound (LiCN) | ~ 800 | Lithium (Li), Cyanogen ((CN)₂) |
| Lithium Cyanamide (Li₂CN₂) | ~ 700 | This compound (LiCN), Lithium (Li), Nitrogen (N₂) |
| [Li(NMP)CN] | ~ 132 | - |
Structural Elucidation and Spectroscopic Characterization
Crystallographic Analysis and Solid-State Architecture
The solid-state structure of lithium-containing cyanides, from the simple binary salt to more complex systems, provides fundamental insights into their physical properties.
The crystal structure of pure lithium cyanide (LiCN) was first determined by J. A. Lely and J. M. Bijvoet in 1942. wikipedia.org Their work established its fundamental solid-state arrangement. At room temperature, this compound possesses an orthorhombic crystal structure. rsc.org
More recently, the cyanide ion has been incorporated into more complex structures, such as the argyrodite-type halide solid electrolytes. In the compound Li₆PS₅CN, the structure is cubic, belonging to the space group F4̅3m. nih.govosti.govacs.org This framework is characterized by isolated PS₄³⁻ tetrahedra. nih.govacs.org High-resolution synchrotron X-ray diffraction (SXRD) has been instrumental in refining the structural parameters of these complex cyanides. osti.gov For Li₆PS₅CN, Rietveld refinement of SXRD data yielded a lattice parameter of 9.9016(1) Å. osti.gov
A defining feature of the Li₆PS₅CN argyrodite structure is the significant degree of site disorder. nih.govacs.org The ionic framework consists of a pseudo-diamond lattice arrangement of anions, where cyanide (CN⁻) and "free" sulfide (B99878) (S²⁻) ions exhibit substantial site mixing between the 4a (0, 0, 0) and 4d (0.75, 0.75, 0.75) Wyckoff sites. nih.govacs.org The lithium ions are not rigidly fixed but are highly disordered, occupying the interstitial spaces across the 48h and 24g sites. nih.govacs.org
This inherent disorder is not random but plays a crucial role in the material's properties. The mixing of sulfide and cyanide anions between the two anion sublattices is a key factor that influences long-range lithium diffusion. acs.org This phenomenon is also observed in related halide argyrodites like Li₆PS₅Cl and Li₆PS₅Br, where X⁻/S²⁻ site mixing leads to high ionic conductivities. acs.org In Li₆PS₅CN, the orientational disorder of the cyanide ion further contributes to the complexity of the ionic framework. osti.govresearchgate.netacs.org
| Parameter | Value/Description | Reference |
|---|---|---|
| Crystal System | Cubic | nih.govosti.govacs.org |
| Space Group | F4̅3m | nih.govosti.govacs.org |
| Lattice Parameter (a) | 9.9016(1) Å | osti.gov |
| Anion Framework | Isolated PS₄ tetrahedra with CN⁻/S²⁻ in a pseudodiamond lattice | nih.govacs.org |
| Anion Site Occupancy | Mixed CN⁻/S²⁻ occupancy at 4a and 4d Wyckoff sites | nih.govacs.org |
| Lithium Ion Occupancy | Highly disordered across 48h and 24g interstitial sites | nih.govacs.org |
The structural characteristics of Li₆PS₅CN, particularly anion site disorder, have a profound impact on its lattice dynamics. nih.govacs.org Anion site disorder directly modulates the rotational dynamics of the cyanide ions. nih.govacs.org In configurations where the anions are ordered, cyanide ions can undergo fast, quasi-free rotations on a timescale of 10¹¹ Hz at room temperature. nih.govacs.org However, when significant site disorder exists between the cyanide and sulfide sublattices, these cyanide dynamics become slow or are frozen at the same temperature. nih.govacs.org
This interplay is critical for ionic transport. The site disorder unilaterally enhances long-range lithium diffusion, demonstrating its importance in dictating the bulk ionic conductivity in the argyrodite family. nih.govacs.org The orientational disorder of the quadrupolar cyanide ion, combined with lattice polarizability, is thought to lower the activation barrier for lithium-ion transport. osti.govacs.org Molecular dynamics simulations have shown that lithium ions are electrostatically coupled to the cyanide ions, preferentially residing near the negatively charged carbon end of the CN⁻ anion, a relationship that persists regardless of the timescale of the cyanide's rotational dynamics. nih.govacs.org
Analysis of Site Disorder and Ionic Frameworks
Advanced Spectroscopic Techniques for Characterization
Spectroscopic methods are essential for probing the local environments and chemical states within this compound and related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local environment and dynamics of lithium ions. Lithium has two NMR-active isotopes, ⁶Li and ⁷Li. huji.ac.il While ⁶Li has a very small quadrupole moment and can provide sharp signals, it has low natural abundance and sensitivity. huji.ac.ilmdpi.com ⁷Li, with a natural abundance of 92.4%, is the more sensitive and commonly used nucleus for lithium NMR, despite its larger quadrupole moment which can lead to broader signals in asymmetric environments. huji.ac.il
In the study of Li₆PS₅CN, ⁷Li solid-state NMR has been employed to probe lithium-ion kinetics. researchgate.netnih.gov These measurements reveal the presence of fast local and long-range lithium ion diffusion processes within the material. nih.govacs.org By analyzing diffusion-induced NMR spin-lattice relaxation, researchers can gain insights into the exchange processes of Li⁺ ions and their activation barriers, complementing the structural information obtained from diffraction techniques. researchgate.net
| Property | ⁶Li | ⁷Li | Reference |
|---|---|---|---|
| Spin (I) | 1 | 3/2 | huji.ac.il |
| Natural Abundance | 7.59% | 92.4% | huji.ac.il |
| Quadrupole Moment (barn) | -0.00082 | -0.0406 | mdpi.com |
| Relative Sensitivity | Low | High | huji.ac.il |
| Signal Linewidth | Sharp | Broader (in asymmetric environments) | huji.ac.il |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the constituents of a material. mdpi.combris.ac.uk By measuring the binding energies of core-level electrons, XPS provides information about the local chemical environment and oxidation states of atoms. bris.ac.uk
The application of XPS to lithium compounds can be challenging due to their high reactivity and susceptibility to photoreduction under X-ray irradiation, which can lead to the formation of lithium oxide and metallic lithium. rsc.org Despite these challenges, XPS has been used in conjunction with density functional theory (DFT) calculations to identify reaction products at interfaces in lithium-based systems. kit.edu In one such study modeling the formation of the solid electrolyte interphase, this compound was identified as a possible, thermodynamically stable product resulting from the reaction of an ionic liquid with lithium metal. kit.edu The comparison between experimentally measured core-level binding energies and computationally determined values allows for the identification of chemical species like LiCN present at the interface. kit.edu
Fourier Transform-Infrared (FT-IR) Spectroscopy for Vibrational Modes
Fourier Transform-Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the vibrational modes within a molecule. nih.gov For a molecule to be IR-active, its vibration must cause a change in the molecular dipole moment. libretexts.org In the case of this compound, an ionic compound, the most prominent and diagnostically significant vibrational mode is the stretching of the carbon-nitrogen triple bond (C≡N).
The C≡N stretching frequency is a strong absorber in the infrared spectrum due to the significant polarity of the bond. spiedigitallibrary.org Research on analogous alkali metal cyanides provides a clear indication of the expected spectral region for this vibration in LiCN. For instance, in potassium cyanide (KCN), the C≡N stretch is observed at approximately 2082.4 cm⁻¹ at room temperature (300 K). spiedigitallibrary.org In aqueous solutions of KCN, this peak appears around 2080 cm⁻¹. rsc.org Similarly, solid sodium cyanide (NaCN) shows an IR absorption at 2080 cm⁻¹. rsc.org The frequency of this vibration is sensitive to the local environment, including the cation and the physical state of the sample. In a study of a lithium cyano tris(2,2,2-trifluoroethyl) borate (B1201080) complex, the C≡N stretching frequency was observed at a much higher wavenumber, 2257 cm⁻¹, demonstrating the significant influence of complexation on the vibrational energy of the cyanide ligand. acs.org For solid LiCN, the C≡N stretch is anticipated to be in a similar range to its alkali metal counterparts, influenced by the smaller size and higher charge density of the Li⁺ ion.
| Compound | State | C≡N Stretching Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Potassium Cyanide (KCN) | Solid (300 K) | 2082.4 | spiedigitallibrary.org |
| Potassium Cyanide (KCN) | Aqueous Solution | 2080 | rsc.org |
| Sodium Cyanide (NaCN) | Solid | 2080 | rsc.org |
| Lithium Cyano Tris(2,2,2-trifluoroethyl) Borate | Solid (ATR) | 2257 | acs.org |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, making it complementary to FT-IR spectroscopy. creative-biolabs.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org For symmetrical molecules, some vibrations may be Raman-active but IR-inactive, and vice versa.
As with IR spectroscopy, the primary vibration of interest in the Raman spectrum of this compound is the C≡N stretch. In solid sodium cyanide (NaCN), this mode appears at 2085 cm⁻¹. rsc.org In more complex cyanide-containing materials, a shoulder peak around 2130 cm⁻¹ in the Raman spectrum has been identified as a fingerprint for the presence of CN⁻ ions. researchgate.net The Raman spectrum of LiCN is expected to show a strong peak corresponding to the C≡N symmetric stretch, with its exact position influenced by the crystal lattice structure and the strong polarizing effect of the lithium cation.
| Compound/System | State | Raman Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| Sodium Cyanide (NaCN) | Solid | 2085 | ν(C≡N) | rsc.org |
| Prussian Blue Analogues | Solid | ~2130 | ν(C≡N) fingerprint for CN⁻ | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the elemental composition and structure of a molecule. dntb.gov.ua For a simple, solid inorganic salt like this compound, analysis by MS would typically involve ionization, often leading to the observation of its constituent ions.
The expected mass spectrum would show signals corresponding to the lithium cation (Li⁺) and the cyanide anion (CN⁻). Lithium has two stable isotopes, ⁶Li and ⁷Li, which would result in signals at m/z 6 and 7. The cyanide ion would produce a signal at m/z 26.
While direct mass spectra of pure LiCN are not commonly published, studies using electrospray ionization mass spectrometry (ESI-MS) on solutions containing lithium and cyanide in more complex systems reveal the formation of various cluster ions. acs.orguni-goettingen.de For example, in the analysis of cyanocuprates prepared from organolithium reagents and copper cyanide, complex anionic clusters containing lithium, copper, and cyanide have been identified. acs.org This demonstrates that in the gas phase generated by ESI, Li⁺ can readily form adducts and clusters with other available species.
| Ion | Formula | Expected m/z |
|---|---|---|
| Lithium Cation | ⁶Li⁺ | 6.015 |
| Lithium Cation | ⁷Li⁺ | 7.016 |
| Cyanide Anion | CN⁻ | 26.003 |
| Ion Formula | m/z (unlabeled) | Reference |
|---|---|---|
| [Li₂Cu₃R₂(OH)(CN)₃]⁻ (R=nBu) | 412 | rsc.orgacs.org |
| [Li₃Cu₄R₃(OH)(CN)₄]⁻ (R=nBu) | 566 | rsc.orgacs.org |
Computational and Theoretical Chemistry of Lithium Cyanide
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods that allow for the first-principles calculation of molecular properties. These techniques have been extensively applied to LiCN to understand its electronic structure, bonding, and energetic landscape.
Electronic Structure Determination and Bonding Nature
Ab initio calculations have been instrumental in characterizing the electronic ground state and the nature of the chemical bond in lithium cyanide. Studies using methods such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction Singles (CIS) have provided a detailed picture of the molecule's electronic configuration. aip.orgnih.gov
In its electronic ground state, LiCN is predominantly an ionic compound, best described as Li⁺CN⁻. aip.org This ionic character results in a large permanent dipole moment. aip.org The bonding involves a strongly ionic interaction between the lithium cation and the cyanide anion. nih.gov Theoretical calculations have determined the equilibrium geometry of the linear LiCN molecule, with specific nuclear distances for the Li-C and C-N bonds. aip.org For instance, a geometry optimization using the GAMESS program package with a 6-31G* basis set yielded equilibrium distances of R(Li–C) = 3.683 a₀ and R(C–N) = 2.168 a₀. aip.org
The nature of the bonding in LiCN is a key factor in its chemical behavior. The electrostatic attraction between the positively charged lithium ion and the negatively charged cyanide ion is the primary force holding the molecule together. nih.gov Natural Bond Orbital (NBO) analysis further confirms that electrostatic forces play a dominant role in the lithium bonding within complexes involving LiCN. nih.gov
Potential Energy Surface Mapping
The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. Mapping the PES is crucial for understanding molecular vibrations, reaction dynamics, and isomerism. For this compound, ab initio calculations have revealed a complex PES with multiple stable and transient structures. nih.govresearchgate.net
Calculations have shown the existence of two stable isomers for metal cyanides of groups 1 and 11: a linear cyanide (MCN) and a triangular isocyanide (MNC) form. nih.gov In the case of lithium, while a linear isocyanide (LiNC) form can exist, it is difficult to differentiate from the triangular configuration due to the flatness of the potential energy surface connecting the two isomers. nih.govresearchgate.net The triangular MNC form is characterized as a very "floppy" structure, indicating low energy barriers for bending motions. nih.gov
The interaction between ion-pair states (like Li⁺CN⁻) and covalent states contributes to the shape of the potential energy surfaces, particularly for electronically excited states. researchgate.netresearchgate.net These surfaces can exhibit non-monotonic changes in potential energy with varying internuclear distances due to the interaction and avoided crossings between different electronic states. researchgate.net
Analysis of Electronic Excited States and Dipole Moments
The study of electronic excited states is essential for understanding a molecule's response to light and its photochemical properties. For LiCN, time-dependent ab initio methods have been employed to investigate its laser-driven many-electron dynamics. aip.org These calculations show that LiCN possesses a multitude of excited states above its ground state. aip.org
A significant finding is the ability to switch the dipole moment of LiCN in a controlled manner using laser pulses. aip.orgresearchgate.net This is possible by inducing a transition from the ionic ground state (Li⁺CN⁻) to a covalent excited state (LiCN*). aip.org These two states are clearly distinguishable by their permanent dipole moments. aip.org For example, the ground state has a large negative dipole moment, while a specific degenerate excited state has a large positive dipole moment. aip.org This light-induced charge transfer and accompanying dipole switching has been demonstrated in simulations. aip.orgresearchgate.net
The table below summarizes key calculated properties for the ground and a selected excited state of LiCN.
| Property | Ground State (Ψ₀) | Excited State (Ψ₂) |
| Character | Ionic (Li⁺CN⁻) | Covalent (LiCN*) |
| Dipole Moment (μz) | -9.425 D | +7.105 D |
| Energy (relative to ground state) | 0 | ~0.2 Eh |
Data sourced from time-dependent ab initio calculations. aip.org
Cooperative Effects in Lithium and Hydrogen Bonding
This compound can participate in non-covalent interactions, such as lithium bonds and hydrogen bonds. Theoretical studies have investigated the cooperative effects when both types of bonds are present in a complex. nih.gov Cooperativity refers to the phenomenon where the formation of one non-covalent bond influences the strength of another.
In a model trimer system of HLi-NCH-NCH, ab initio calculations at the MP2/6-311++G(2d,2p) level have shown significant cooperative energy. nih.gov The study revealed that the presence of a lithium bond enhances the strength of the hydrogen bond, and vice versa, with the effect of the lithium bond on the hydrogen bond being more pronounced. nih.gov Specifically, in the trimer, the binding energies for the lithium and hydrogen bonds increased by approximately 19% and 61%, respectively, compared to the corresponding dimers. nih.gov This synergy is attributed to both charge transfer and electrostatic induction effects. nih.gov The cooperative energy in this complex was calculated to be a substantial -5.50 kcal/mol. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach has been particularly valuable in understanding ion transport in materials containing this compound.
Modeling of Ion Diffusion Processes
MD simulations, especially those assisted by machine learning, have been employed to investigate lithium ion diffusion in complex materials like the argyrodite Li₆PS₅CN. acs.orgnih.gov These simulations reveal the intricate relationship between the material's structure and the mobility of lithium ions.
A key finding from these simulations is that site disorder between sulfide (B99878) (S²⁻) and cyanide (CN⁻) ions facilitates long-range lithium ion diffusion. acs.orgnih.gov This disorder in the anion sublattices improves lithium diffusion across the family of Li₆PS₅X compounds (where X can be Cl⁻, Br⁻, CN⁻, or I⁻). acs.org The simulations show that lithium ions are electrostatically coupled to the cyanide ions, preferentially residing at the negatively charged carbon end of the cyanide anion. acs.orgnih.gov
Furthermore, the configuration of this site disorder dictates the dynamics of the cyanide ions themselves. acs.orgnih.gov In anion-ordered structures, the cyanide ions exhibit fast, quasi-free rotation at room temperature (300 K). acs.orgnih.gov In contrast, when site disorder is present, the cyanide dynamics are slowed or even frozen at the same temperature. acs.orgnih.gov This highlights the decisive role of anion disorder in governing both lithium ion diffusion and cyanide rotational dynamics in these solid-state materials. acs.orgnih.gov
Investigation of Cyanide Rotational Dynamics in Solid State
The rotational dynamics of the cyanide ion (CN⁻) in solid-state materials, particularly in complex structures like lithium-containing argyrodites, have been a subject of detailed computational investigation. These studies, often employing machine learning-assisted molecular dynamics (MD) simulations, reveal a complex interplay between the material's structure and the dynamic behavior of the cyanide group. acs.orgnih.govfigshare.com
In the solid electrolyte Li₆PS₅CN, the rotational dynamics of the cyanide ions are intricately linked to the degree of site disorder between the sulfide (S²⁻) and cyanide anions. acs.orgnih.govfigshare.com Computational models have demonstrated that in structures with an ordered arrangement of anions, the cyanide ions exhibit fast, quasi-free rotations. nih.gov These rotations occur on a timescale of 10¹¹ Hz at room temperature (300 K). nih.govfigshare.com This rapid rotation is a key characteristic of its plastic crystal nature. figshare.com
Conversely, when there is significant site disorder between the sulfide and cyanide sublattices, the cyanide dynamics become slow or are effectively frozen at the same temperature. acs.orgnih.govfigshare.com This phenomenon is rationalized by considering the elastic dipole interactions between adjacent cyanide anions and the local strain induced by the disordered arrangement of ions. nih.gov These factors create an energetic landscape that hinders the rotational freedom of the cyanide ions. nih.gov
Further computational findings from MD simulations indicate a strong electrostatic coupling between the lithium ions (Li⁺) and the cyanide ions. acs.orgnih.gov The lithium ions show a preference for residing near the negatively charged carbon end of the cyanide anion, a preference that holds true regardless of whether the cyanide dynamics are fast or slow. nih.gov This interaction underscores the coupled nature of cation and anion dynamics within the material. princeton.eduuci.edu
Temperature-dependent studies, combining experimental techniques like synchrotron powder X-ray diffraction with computational analysis, have shown that materials like Li₆PS₅CN maintain a cubic argyrodite structure over a range of temperatures (90–300 K) without undergoing phase transitions that would suggest collective ordering of the cyanide dipoles. nih.gov This suggests that in its ground state, Li₆PS₅CN exists in a dipole glass state, where the cyanide anions are static and their orientations are disordered. nih.gov
The following table summarizes the key findings regarding the rotational dynamics of cyanide in solid-state Li₆PS₅CN:
| Structural Condition | Cyanide Dynamics at 300 K | Timescale of Rotation | Influence on Li⁺ Diffusion |
| Ordered Anion Substructure | Fast, quasi-free rotation | ~10¹¹ Hz | Inhibits long-range hopping |
| Disordered Anion Substructure | Slow or frozen | - | Facilitates long-range diffusion |
Theoretical Prediction of Metastable Materials
Computational methods, particularly those based on first-principles theory like density functional theory (DFT), are instrumental in predicting and understanding the formation of metastable materials, including those containing this compound. nih.govacs.org These theoretical approaches allow for the exploration of complex reaction pathways and the identification of intermediate phases that may not be stable under all conditions but can be kinetically trapped. nih.govaip.org
Evolutionary algorithms combined with DFT calculations can be used to resolve the crystal structures of various lithiated and delithiated phases of materials. nih.govaps.org This approach helps in elucidating different reaction mechanisms and predicting whether a reaction will proceed via a one-electron or multi-electron process, which is often not well understood for certain classes of electrode materials. nih.gov The stability of predicted metastable phases can be further investigated using ab initio molecular dynamics (AIMD) simulations, which can confirm if a predicted structure is stable at a given temperature over the simulation time. nih.gov
For instance, in the context of lithium-ion batteries, theoretical studies have predicted the formation of metastable lithium silicide phases, which are of interest as potential electrode materials due to their high theoretical specific capacity. aps.org DFT calculations are used to determine properties like heat capacity and heat of formation based on phonon frequencies, which provide information about the thermodynamic stability of a given crystal structure. aps.org In some cases, structures found in experimental databases are predicted to be unstable by DFT, leading to the proposal of modified, stable unit cells. aps.org Molecular dynamics simulations can then show phase transitions between these structures, often involving the movement of metastable lithium atoms. aps.org
The search for metastable materials is not limited to crystalline structures. Computational methods are also employed to predict amorphous phases and to understand the energy landscape that separates them from their crystalline counterparts. aip.org By calculating the energy of the amorphous state, researchers can establish a thermodynamic limit for metastability, helping to filter out hypothetical structures that are too high in energy to be synthesizable. aip.org
The following table outlines the computational approaches used in the prediction of metastable lithium-containing materials:
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of total electronic energy, formation energy, and reaction energies. nih.govacs.org | Prediction of thermodynamically stable and metastable phases, reaction pathways, and voltage profiles. nih.govifpenergiesnouvelles.com |
| Evolutionary Algorithms | Crystal structure prediction for different states of lithiation. nih.govaps.org | Identification of stable and metastable crystal structures and their lattice parameters. nih.gov |
| Ab initio Molecular Dynamics (AIMD) | Investigation of the thermal stability of predicted structures. nih.gov | Confirmation of the stability of metastable phases at operating temperatures. nih.gov |
| Kinetically Limited Minimization (KLM) | Unconstrained crystal structure prediction, well-suited for finding metastable phases. aip.org | Discovery of novel metastable compounds that might be missed by other methods. aip.org |
Computational Studies on Solid Electrolyte Interphase (SEI) Formation
The formation of the solid electrolyte interphase (SEI) is a critical process in lithium-ion batteries, and computational studies, particularly those using density functional theory (DFT), have provided significant insights into the chemical reactions involved. kit.eduresearchgate.net These studies model the initial chemical processes that contribute to the SEI layer when lithium reacts with electrolyte components. kit.edu
Theoretical calculations can identify the thermodynamically stable products of these reactions. For example, in studies involving the reaction of the ionic liquid N,N-butylmethylpyrrolidinum bis(trifluoromethylsulfonyl)imide (BMP-TFSI) with lithium, DFT calculations have shown that this compound (LiCN) or lithium cyanamide (B42294) can be thermodynamically stable products in a lithium-poor environment. kit.edu In a lithium-rich environment, however, lithium nitride (Li₃N) is predicted to be the more stable product. kit.edu
By comparing computationally determined core level binding energies with experimental data from X-ray photoelectron spectroscopy (XPS), researchers can identify not only the thermodynamically controlled reaction products but also larger molecular fragments that may persist due to kinetic barriers. kit.eduuni-ulm.de This combined experimental and computational approach allows for a detailed understanding of the composition of the SEI. kit.edu
Computational modeling extends to understanding the role of various electrolyte additives in SEI formation. For instance, the reductive decomposition of additives like lithium cyano tris(2,2,2-trifluoroethyl) borate (B1201080) (LCTFEB) or lithium trifluoro(cyano) borate (LiBF₃CN) has been studied computationally. osti.govuri.edu These studies help to explain how such additives lead to the formation of a thin, robust, and often LiF-rich SEI layer that can improve battery performance by enabling stable deposition and stripping of lithium metal and mitigating dendrite formation. osti.govuri.edu
The insights from these computational studies are crucial for the rational design of new electrolyte additives and for optimizing the SEI formation process to enhance the safety, longevity, and performance of lithium-ion batteries. osti.gov
The table below summarizes key findings from computational studies on SEI formation involving cyanide-containing species:
| System/Additive Studied | Computational Method | Key Findings |
| BMP-TFSI + Lithium | Density Functional Theory (DFT) | Prediction of LiCN as a thermodynamically stable product in Li-poor conditions. kit.edu |
| Lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB) | XPS and other characterizations (supported by theory) | Formation of a thin (~10 nm), LiF-rich SEI with low concentrations of B and N-compounds from the decomposition of the additive. osti.gov |
| Lithium trifluoro(cyano) borate (LiBF₃CN) | XPS and other characterizations (supported by theory) | Generation of a thin (~20 nm) and robust SEI containing N-compounds (LiNₓOᵧ, Li₃N) and Li₂O. uri.edu |
Applications in Advanced Materials Science and Catalysis
Role in Energy Storage Technologies
The quest for more efficient and stable energy storage devices, particularly lithium-ion batteries, has driven research into novel materials for every component of the battery cell. Lithium cyanide is utilized not as a primary component but as a crucial precursor or additive that enhances the functionality of cathodes and electrolytes.
While not typically integrated directly into the final cathode structure, this compound plays a vital role as a precursor in the synthesis of advanced cathode materials. Its utility is demonstrated in the creation of nanostructured cathodes through the use of metal-cyanide coordination polymers, often referred to as Prussian blue analogues (PBAs). rsc.orgrsc.org These polymers serve as sacrificial templates that, upon thermal treatment with a lithium source, yield highly uniform, crystalline cathode materials. rsc.org
A notable example is the synthesis of lithium cobalt oxide (LiCoO₂) nanocrystals from a cobalt hexacyanocobaltate (Co₃[Co(CN)₆]₂) precursor. rsc.orgrsc.org This process results in LiCoO₂ nanoparticles with a single-crystalline nature and an average size of approximately 360 nm. rsc.org The nanostructure of these materials provides shorter diffusion pathways for lithium ions, which facilitates faster electrochemical reaction kinetics. rsc.org This leads to significant performance improvements, including high reversible capacity, excellent cycling stability, and superior rate capability. rsc.org Cathodes produced via this method exhibit impressive specific capacities at various discharge rates, as detailed in the table below. rsc.org
Table 1: Electrochemical Performance of LiCoO₂ Nanocrystals Derived from a Cyanide-Based Precursor
| Discharge Rate (C-rate) | Specific Capacity (mAh g⁻¹) | Source |
|---|---|---|
| 0.2 C | 154.5 | rsc.org |
| 0.4 C | 135.8 | rsc.org |
| 1.0 C | 119.0 | rsc.org |
| 2.0 C | 100.3 | rsc.org |
| 4.0 C | 87.0 | rsc.org |
Furthermore, research into bimetallic cyanide-bridged coordination polymers, or Prussian blue analogues, highlights their potential as cathode materials that can achieve both high capacity and long cycle stability. nih.govacs.org
This compound is a key starting material for the synthesis of advanced electrolyte additives designed to improve the performance and lifespan of lithium metal batteries. osti.govacs.orgosti.gov These additives work by decomposing on the lithium metal anode surface to form a stable and robust solid electrolyte interphase (SEI). This SEI layer is crucial for preventing dendritic lithium growth and minimizing side reactions with the electrolyte, which are common failure mechanisms in high-energy batteries. osti.govuri.edu
Two such additives synthesized from this compound are:
Lithium trifluoro(cyano) borate (B1201080) (LiBF₃CN): This compound is created by reacting boron trifluoride etherate with this compound. osti.gov When used as a 5 wt% additive in a standard carbonate-based electrolyte, LiBF₃CN significantly improves the cycling stability and rate capability of NCM523/Li cells. osti.govuri.edu Its reductive decomposition forms a thin (≈20 nm), robust SEI rich in nitrogen-containing species like LiNₓOᵧ and Li₃N, which helps to decrease interfacial resistance and stabilize lithium deposition. osti.govuri.edu Cells with the LiBF₃CN additive showed a capacity retention of 98.4% after 300 cycles, a significant improvement over the 83.1% retention in cells with a conventional LiBF₄ additive. uri.edu
Lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB): This multifunctional additive is prepared through the reaction of tris(2,2,2-trifluoroethyl) borate with this compound. osti.govacs.org Its incorporation into the electrolyte leads to the formation of a very thin (≈10 nm) and LiF-rich SEI on the lithium anode. osti.govacs.org This specialized SEI, containing low concentrations of boron and nitrogen compounds, enhances the cycling stability of both symmetric Li/Li cells and high-voltage NCM523/Li cells. osti.govacs.org
Table 2: Performance Comparison of LiCN-Derived Electrolyte Additives
| Additive | Key SEI Components | Performance Enhancement | Source |
|---|---|---|---|
| LiBF₃CN | LiNₓOᵧ, Li₃N, Li₂O | Capacity retention of 98.4% after 300 cycles in NCM523/Li cells. | uri.edu |
| LCTFEB | LiF-rich with B and N compounds | Stable cycling and generation of a thin (≈10 nm) SEI. | osti.govacs.org |
Solid-state batteries represent a next-generation energy storage technology, offering potential for higher energy density and improved safety by replacing flammable liquid electrolytes with a solid material. flashbattery.tech The cyanide group has been explored in the context of solid polymer electrolytes (SPEs). Research has shown that a LiCoO₂ battery utilizing a "cyanide-SPE" can achieve stable charging and discharging for over 1000 cycles at a rate of 0.5 C. sciepublish.com
In a different context, this compound can also be formed in situ within certain types of solid-state batteries, although not always with beneficial outcomes. In systems using poly(ethylene oxide) (PEO) as the solid electrolyte, residual acetonitrile (B52724) solvent from the manufacturing process can react with the lithium metal anode to produce methane (B114726) and this compound (LiCN). acs.org This LiCN can further degrade, highlighting the complex chemical environment at the electrode-electrolyte interface in solid-state systems. acs.org The role of cyanide ions is also recognized in stabilizing certain inorganic solid electrolytes, such as silver ion conductors. worldscientific.com
Function as Electrolyte Additives in Battery Systems
Synthesis of Nanostructured Materials
The precise control over the size, shape, and composition of materials at the nanoscale is fundamental to unlocking new properties and applications. This compound can serve as a building block in processes designed to create highly tailored nanostructures.
Metal-cyanide coordination polymers (CPs), including Prussian blue analogues, are highly versatile precursors for a wide range of functional nanomaterials. rsc.orgmdpi.com These polymers are constructed from metal ions linked by cyanide bridges, forming well-defined, often porous, framework structures. rsc.org By carefully selecting the metal ions, including alkali cations like lithium, a diverse array of CPs can be synthesized. google.com
These CPs can then be used as sacrificial templates. Through processes like controlled thermal treatment, they can be converted into nanoporous metal oxides and other complex nanostructures. rsc.orgmdpi.com For example, the Prussian blue analogue Co₃[Co(CN)₆]₂ has been used to fabricate porous Co₃O₄ nanocages, demonstrating the utility of cyanide-based polymers in creating advanced inorganic materials. rsc.org The incorporation of lithium via a precursor like this compound into these initial polymer frameworks allows for the synthesis of lithium-containing nanomaterials for applications such as battery electrodes. rsc.org
A key advantage of using metal-cyanide coordination polymers as precursors is the ability to finely control the morphology and size of the resulting nanoparticles. rsc.org By adjusting synthesis parameters such as temperature, reaction time, and the use of chelating or capping agents, the morphology of the initial CP can be directed towards specific shapes like cubes, flakes, or rods. rsc.orgmdpi.com
For instance, the use of a chelating agent like trisodium (B8492382) citrate (B86180) can slow down the coordination reaction between metal ions and cyanide complexes. mdpi.com This moderation of the crystallization speed allows for the formation of 2D structures such as nanoflakes. mdpi.com Because the final nanostructure's morphology is derived from the precursor CP, this control is passed on to the final material, whether it be a metal oxide or a lithium-containing compound. rsc.orgrsc.org This approach represents a scalable method for producing nanostructured materials with tailored properties for energy storage and other applications. rsc.org
Precursor in Metal-Cyanide Coordination Polymer Synthesis
Catalytic Systems in Organic Synthesis (Excluding Hydrocyanation details)
This compound (LiCN) serves as a versatile catalyst and reagent in various organic synthesis applications. wikipedia.org Its utility stems from the cyanide anion's capacity as a potent nucleophile and its ability to act as a good leaving group, which is advantageous for transacylation reactions. researchgate.net
One notable application of this compound as a catalyst is in the synthesis of isophorone (B1672270) nitrile. In this process, isophorone reacts with hydrogen cyanide in the presence of a catalytic amount of this compound. google.com The reaction is conducted under carefully controlled temperature conditions, typically ranging from 80 to 115°C, and with managed cyanide feed rates. This precise control helps to minimize the formation of undesirable byproducts. google.com Research findings indicate that initiating the hydrogen cyanide feed before adding the this compound catalyst can prevent the exposure of isophorone to lithium hydroxide (B78521), thereby reducing dimerization and the creation of high-boiling impurities. google.com In one documented instance, this method resulted in a 98% conversion rate with a low impurity level of 1.08%. google.com
This compound is also instrumental in the preparation of trimethylsilyl (B98337) cyanide, a significant reagent in organic synthesis. orgsyn.org One laboratory-scale preparation involves the reaction of acetone (B3395972) cyanohydrin with lithium hydride, which affords anhydrous this compound. wikipedia.orglibretexts.org This in-situ generated or preformed this compound then reacts with trimethylchlorosilane to produce trimethylsilyl cyanide. orgsyn.orgorgsyn.org This method is considered advantageous as it avoids the direct handling of highly toxic hydrogen cyanide gas. orgsyn.org
Furthermore, the cyanide anion, delivered by salts like this compound, catalyzes several key organic reactions by enabling the umpolung (polarity reversal) of aldehydes. This leads to the formation of formyl anion equivalents. researchgate.net This catalytic activity is central to reactions such as the benzoin (B196080) condensation and the Michael-Stetter reaction, which yield valuable α-hydroxy ketones and 1,4-dicarbonyl compounds, respectively. researchgate.net While the broader field of cyanide catalysis encompasses a range of reactions, the specific use of this compound as the cyanide source is a key option for chemists. researchgate.net
The following table summarizes the research findings on the catalytic use of this compound in specific organic reactions:
| Reaction | Role of this compound | Key Research Findings | Reference |
| Isophorone Nitrile Synthesis | Catalyst | Reacts isophorone with hydrogen cyanide. Achieved 98% conversion with 1.08% impurity by controlling reaction conditions. | google.com |
| Trimethylsilyl Cyanide Preparation | Reagent/Intermediate | Reacts with trimethylchlorosilane to form trimethylsilyl cyanide, avoiding the use of HCN gas. | orgsyn.orgorgsyn.org |
| Benzoin Condensation / Michael-Stetter Reaction | Catalyst Source | Provides the cyanide anion which acts as the nucleophilic catalyst for umpolung of aldehydes. | researchgate.net |
Environmental Pathways and Remediation Strategies
Environmental Pathways and Distribution in Abiotic Systems
Lithium cyanide (LiCN), an inorganic compound, is a white, hygroscopic, and water-soluble salt. wikipedia.org While specific studies on the environmental pathways of this compound are limited, its behavior can be inferred from the known properties of its constituent ions: lithium (Li⁺) and cyanide (CN⁻).
The extensive use of lithium-ion batteries has led to increased lithium contamination of soil and water systems. mdpi.com Lithium is not abundant in nature but is found in various geological formations like primary and sedimentary mountains, marbles, and granites. mdpi.com Its concentration in soil typically ranges from less than 1 to 200 mg kg⁻¹. mdpi.com Studies have shown that lithium is a mobile element in soil. When introduced into the soil, it can increase alkalinity and salinity. mdpi.com As a mobile ion, lithium is prone to leaching, a process where it is transported from the soil into groundwater, potentially contaminating water sources. mdpi.com This leaching process can also cause the removal of essential nutrients like sodium, potassium, and nitrogen from the soil, negatively impacting soil fertility. mdpi.com
Cyanide's presence in the environment is often linked to industrial activities such as mining and metallurgy. nih.gov It can exist in various forms, which dictates its transport and toxicity in the environment. nih.gov The most toxic forms, hydrogen cyanide (HCN) and the cyanide ion (CN⁻), are of significant concern. nih.gov In aqueous environments, the solubility of cyanide compounds is influenced by factors like pH and temperature. academicjournals.org Gaseous forms of cyanide are soluble in water and can degrade through hydrolysis, especially at high pH, to form cyanate (B1221674) (CNO⁻), which can further hydrolyze to carbon dioxide and ammonia (B1221849). academicjournals.org In soil and groundwater, cyanide can be found as HCN, simple inorganic salts, or complexed with metals like iron. nih.govacademicjournals.org The disposal of spent lithium-ion batteries represents a potential pathway for both lithium and, in some degradation scenarios, cyanide compounds to enter the environment through leaching, disintegration, and degradation of battery components. rsc.org
Bioremediation Methodologies for Cyanide Compounds
Biological treatment, or bioremediation, is considered an effective, cost-efficient, and environmentally sustainable method for removing cyanide from contaminated environments. nih.govacademicjournals.org This process utilizes microorganisms like bacteria, fungi, and algae that can break down toxic cyanide into less harmful substances. mdpi.commdpi.com These microorganisms have developed specific enzymatic systems that allow them to use cyanide as a source of carbon and nitrogen for their growth. nih.govscielo.sa.cr The effectiveness of bioremediation depends on various factors, including the initial cyanide concentration, pH, temperature, and oxygen availability. mdpi.commdpi.com
Microorganisms employ several enzymatic pathways to detoxify cyanide. mdpi.com The primary pathways are categorized as hydrolytic, oxidative, reductive, substitution/transfer, and synthesis. mdpi.commdpi.com
Hydrolytic Pathway: This is a major mechanism for degrading both inorganic and organic cyanides. d-nb.infoembopress.org It involves enzymes that cleave the carbon-nitrogen triple bond. researchgate.net
Cyanide hydratase , often found in fungi, converts cyanide into formamide. d-nb.infoembopress.org Formamide is then further degraded to formic acid and ammonia. d-nb.infoembopress.org
Cyanidase (or cyanide dihydratase) , typically found in bacteria, directly transforms inorganic cyanide into formic acid and ammonia. d-nb.infoembopress.org
Nitrilase and Nitrile hydratase act on organic cyanides (nitriles), hydrolyzing them to the corresponding carboxylic acid and ammonia, either directly or via an amide intermediate. d-nb.infoembopress.org
Oxidative Pathway: In this pathway, cyanide is oxidized to carbon dioxide and ammonia. sci-hub.se This can occur in one or two steps.
Cyanide monooxygenase converts cyanide to the less toxic intermediate, cyanate (CNO⁻). sci-hub.semdpi.com Cyanate is then further metabolized to ammonia and carbon dioxide by the enzyme cyanase . sci-hub.semdpi.com This process often requires cofactors like NADPH. sci-hub.seusp.br
Cyanide dioxygenase directly catalyzes the oxidation of cyanide to carbon dioxide and ammonia without forming a cyanate intermediate. sci-hub.semdpi.comjsirjournal.com
Substitution/Transfer Pathway: This is an assimilatory pathway where cyanide is incorporated into less toxic compounds. sci-hub.seresearchgate.net
Rhodanese (or thiosulfate (B1220275) sulfurtransferase) catalyzes the transfer of a sulfur atom from a donor like thiosulfate to cyanide, forming the much less toxic thiocyanate (B1210189) (SCN⁻) and sulfite. researchgate.net
β-Cyanoalanine synthase (CAS) catalyzes the reaction of cyanide with an amino acid precursor like cysteine or O-acetylserine to form β-cyanoalanine, which can then be further metabolized. sci-hub.seresearchgate.netelifesciences.org This allows the microorganism to use cyanide as a nitrogen source, preventing toxicity and promoting growth. sci-hub.se
Synthesis Pathway: This is another assimilatory pathway where cyanide is used to synthesize amino acids. sci-hub.se Enzymes like β-cyanoalanine synthase and γ-cyano-α-aminobutyric acid synthase catalyze reactions between cyanide and amino acid residues to produce compounds such as β-cyanoalanine and γ-cyano-α-aminobutyric acid. sci-hub.seresearchgate.net
Table 1: Summary of Enzymatic Degradation Pathways for Cyanide
| Degradation Pathway | Key Enzymes | Reactants | End Products | Conditions |
|---|---|---|---|---|
| Hydrolytic | Cyanide hydratase, Cyanidase, Nitrilase, Nitrile hydratase | Cyanide (HCN), Organic Nitriles (R-CN) | Formamide, Formic acid, Ammonia, Carboxylic acid | Aerobic/Anaerobic |
| Oxidative | Cyanide monooxygenase, Cyanase, Cyanide dioxygenase | Cyanide (CN⁻), Oxygen | Carbon dioxide, Ammonia, Cyanate (intermediate) | Aerobic |
| Reductive | Nitrogenase | Hydrogen Cyanide (HCN) | Methane (B114726), Ammonia | Anaerobic |
| Substitution/Transfer | Rhodanese, β-Cyanoalanine synthase | Cyanide (CN⁻), Sulfur donor, Cysteine | Thiocyanate, β-cyanoalanine | Aerobic/Anaerobic |
| Synthesis | β-Cyanoalanine synthase, γ-Cyano-α-aminobutyric acid synthase | Cyanide (CN⁻), Amino acid residues | β-cyanoalanine, γ-Cyano-α-aminobutyric acid | Aerobic/Anaerobic |
This table is generated based on information from multiple sources. mdpi.commdpi.comembopress.orgresearchgate.netsci-hub.semdpi.comusp.brencyclopedia.pubresearchgate.netsrce.hr
A wide variety of microorganisms have demonstrated the ability to degrade cyanide. These cyanotrophic organisms can utilize cyanide as their sole source of carbon and nitrogen for growth. mdpi.comembopress.org
Bacteria: Bacteria are the most extensively studied group for cyanide bioremediation. mdpi.com Many bacterial genera have been identified as effective cyanide degraders, including Pseudomonas, Bacillus, Klebsiella, Rhodococcus, Alcaligenes, and Aerococcus. mdpi.commdpi.comresearchgate.net For instance, Pseudomonas pseudoalcaligenes is a well-studied bacterium capable of detoxifying high concentrations of cyanide. nih.govd-nb.info Some bacteria can utilize more than one degradation pathway, depending on environmental conditions like oxygen availability and the initial cyanide concentration. mdpi.com Aerobic degradation processes are generally reported to be faster than anaerobic ones. mdpi.com
Fungi: Several fungal species are also capable of breaking down cyanide. sci-hub.seresearchgate.net Fungi like Trichoderma spp. and white-rot fungi such as Trametes versicolor and Phanerochaete chrysosporium typically use hydrolytic or oxidative pathways. sci-hub.seresearchgate.net Fungal enzymes, particularly cyanide hydratase, can irreversibly convert cyanide into formamide, which is then further metabolized. sci-hub.se
Algae: While less studied, some species of algae, such as Chlorella vulgaris, have been reported to degrade cyanide, although they can be inhibited by high concentrations of the compound. srce.hr
The mechanism of microbial degradation involves the microorganisms transforming free cyanide and metal-cyanide complexes into simpler, less toxic molecules like ammonia, bicarbonate, and carbon dioxide. mdpi.com The free metals that are released in this process can then precipitate out of the solution or be adsorbed by the microbial biofilm. mdpi.com
To enhance the efficiency and speed of cyanide bioremediation, several emerging technologies are being explored. mdpi.comresearchgate.net
Electro-bioremediation (EK-Bio) is a promising technology that combines microbial degradation with an electric field. mdpi.comencyclopedia.pub This technique is particularly useful for the in-situ treatment of low-permeability soils, such as clay. mdpi.comencyclopedia.pub It involves applying a low-intensity direct electric current between electrodes placed in the contaminated soil. mdpi.comencyclopedia.pub The electric current induces several transport mechanisms:
Electromigration: The movement of charged ions (like CN⁻) in the soil towards the oppositely charged electrode. mdpi.com
Electro-osmosis: The movement of pore water, which helps to transport dissolved contaminants, nutrients, and microorganisms through the soil. mdpi.com
Electrophoresis: The movement of charged particles, including microbial cells. mdpi.com
By facilitating the movement and collocation of contaminants, nutrients, and microorganisms, the electric field can stimulate and accelerate the biological degradation process. mdpi.comencyclopedia.pub This technology has the potential to overcome the limitations of traditional bioremediation, especially in environments where the bioavailability of contaminants to microbes is low. mdpi.com While effective, the process can be affected by factors such as changes in soil pH near the electrodes and the energy input required. encyclopedia.pubresearchgate.net
Other emerging approaches include the use of microbial fuel cells, which can generate electricity while treating cyanide-contaminated wastewater, and advanced anaerobic digestion systems that can produce biogas from the degradation process. mdpi.comresearchgate.net
Analytical Methodologies for Lithium and Cyanide Species
Spectrophotometric and Colorimetric Techniques
Spectrophotometric and colorimetric methods are widely used for the determination of lithium and cyanide due to their simplicity and cost-effectiveness. These techniques rely on the formation of a colored complex between the target ion and a specific reagent, with the intensity of the color being proportional to the ion's concentration.
For lithium analysis, a common method involves the use of Thoron, also known as 1-(o-arsenophenylazo)-2-naphthol-3,6-disulfonic acid, sodium salt. nih.gov In an alkaline acetone (B3395972) medium, lithium reacts with Thoron to cause a bathochromic shift in the reagent's spectrum, and the change in absorbance is measured at approximately 480 nm. nih.govmt.com This method has shown good agreement with atomic absorption spectroscopy results. nih.gov Another reagent used for the spectrophotometric determination of lithium is 1,4-dihydroxyanthraquinone (Quinizarin). researchgate.netucc.edu.gh In a dimethylsulfoxide medium, Quinizarin reacts with lithium ions to form a bluish-violet complex with a maximum absorbance at 601 nm. researchgate.netucc.edu.gh
For cyanide detection, a prevalent colorimetric method is based on the König reaction. sigmaaldrich.com In this reaction, cyanide is first converted to cyanogen (B1215507) chloride, which then reacts with a pyridine-barbituric acid reagent to produce a red-colored complex with an absorbance maximum at 578 nm. epa.govepa.gov Another approach involves the reaction of cyanide with p-nitrobenzaldehyde and o-dinitrobenzene, resulting in a blue-violet color that is proportional to the cyanide concentration. nih.gov This method is reported to be specific for cyanide and can detect concentrations as low as 0.05 mg/L. nih.gov
Interactive Table: Spectrophotometric/Colorimetric Methods for Lithium and Cyanide
| Analyte | Reagent | Wavelength (nm) | Key Features |
|---|---|---|---|
| Lithium | Thoron | 480 | Performed in alkaline acetone medium. nih.govmt.com |
| Lithium | Quinizarin | 601 | Performed in dimethylsulfoxide medium. researchgate.netucc.edu.gh |
| Cyanide | Pyridine-barbituric acid | 578 | Based on the König reaction. epa.govepa.gov |
Atomic Absorption Spectroscopy (AAS) and Related Methods (e.g., ICP-OES, ICP-MS)
Atomic Absorption Spectroscopy (AAS) and its related, more advanced techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful tools for elemental analysis, offering high sensitivity and specificity.
AAS is a well-established method for determining lithium concentrations in various samples, including water and biological fluids. nemi.govontosight.ai The principle involves atomizing a sample in a flame, where lithium atoms absorb light at a characteristic wavelength (typically 670.8 nm). ontosight.aiscielo.br The amount of light absorbed is directly proportional to the concentration of lithium in the sample. ontosight.ai The method is known for its high sensitivity, good precision, and relatively low cost. ontosight.ai A study comparing AAS with flame atomic emission spectrometry (FAES) for serum lithium determination found both methods to be satisfactory in terms of precision and accuracy. scielo.br
ICP-OES and ICP-MS are also widely employed for the analysis of materials used in lithium-ion batteries. spectroscopyonline.comicpms.cz These techniques can accurately measure the elemental composition of cathode materials, electrolytes, and other battery components. spectroscopyonline.comicpms.cz ICP-OES, for instance, has been used to evaluate metal recovery efficiency in recycling processes for spent lithium-ion batteries. icpms.cz While direct analysis of cyanide by these methods is not typical, they are crucial for determining the concentrations of metallic elements that may be complexed with cyanide.
Interactive Table: AAS and Related Methods for Lithium Analysis
| Technique | Principle | Typical Wavelength (nm) | Applications |
|---|---|---|---|
| AAS | Absorption of light by free atoms | 670.8 | Water analysis, clinical analysis. nemi.govontosight.ai |
| ICP-OES | Emission of light from excited atoms in plasma | Element-specific | Battery material analysis, recycling process monitoring. spectroscopyonline.comicpms.cz |
Electrochemical Detection Methods (e.g., Voltammetry, Ion-Selective Electrodes)
Electrochemical methods offer sensitive and selective means for the determination of both lithium and cyanide ions. These techniques measure changes in electrical properties like potential or current that result from chemical reactions involving the analyte.
Ion-Selective Electrodes (ISEs) are a type of potentiometric sensor that responds specifically to a particular ion in a solution. Lithium ISEs have been developed using various ionophores, such as 1,10-phenanthroline (B135089) derivatives, incorporated into a PVC membrane. These electrodes exhibit good selectivity for lithium over other alkali and alkaline earth metal ions. All-solid-state ISEs for lithium, sodium, and potassium have also been demonstrated, which utilize insertion materials as an inner solid-contact layer to improve potential stability and response time. rsc.org Commercially available lithium ISEs can measure concentrations over a wide range, typically from 0.1 to 5000 mg/L. ntsensors.com
Voltammetry is another powerful electrochemical technique used for cyanide detection. Differential pulse voltammetry (DPV) has been employed for the determination of cyanide based on the electrochemical reduction of mercury(II) cyanide at a hanging mercury drop electrode (HMDE). thaiscience.info This method has been successfully applied to the analysis of cyanide in industrial samples. thaiscience.info Other voltammetric methods have utilized modified electrodes, such as carbon paste electrodes modified with natural clay, for the cathodic stripping voltammetric determination of cyanide. tandfonline.com Viologen-substituted anthrone (B1665570) derivatives have also been investigated as selective electrochemical sensors for cyanide. rsc.org
Interactive Table: Electrochemical Methods for Lithium and Cyanide
| Technique | Analyte | Principle | Key Features |
|---|---|---|---|
| Ion-Selective Electrode | Lithium | Potentiometry | High selectivity, wide concentration range. ntsensors.com |
| Differential Pulse Voltammetry | Cyanide | Voltammetry | Utilizes hanging mercury drop electrode. thaiscience.info |
Chromatographic Techniques (e.g., GC, HPLC, Ion Chromatography)
Chromatographic techniques are essential for the separation and quantification of components in complex mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are particularly relevant for the analysis of cyanide.
GC is a widely used method for the determination of cyanide, often involving a headspace sampling technique. nih.govnyc.govnauss.edu.sa In this approach, cyanide in a sample is converted to volatile hydrogen cyanide (HCN), which is then introduced into the GC system. nauss.edu.sa Various detectors can be used, including nitrogen-phosphorus detectors (NPD) and flame ionization detectors (FID). nyc.govnauss.edu.sa Cryogenic oven trapping can be employed to enhance sensitivity by trapping the entire amount of cyanide from the headspace sample before analysis. nih.gov
HPLC, often coupled with fluorescence detection, provides a sensitive method for cyanide determination. nih.gov A common derivatization reaction involves the transformation of cyanide into a fluorescent 1-cyano-2-benzoisoindole derivative by reacting it with 2,3-naphthalenedialdehyde and taurine (B1682933). nih.gov This method has a very low detection limit, in the range of micrograms per liter. nih.gov
While less common for direct lithium analysis, ion chromatography can be used for the separation and determination of various ions, including lithium, in aqueous samples.
Interactive Table: Chromatographic Techniques for Cyanide Analysis
| Technique | Detector | Principle/Derivatization | Key Features |
|---|---|---|---|
| Headspace GC | NPD, FID | Conversion to volatile HCN | Rapid analysis, suitable for various matrices. nyc.govnauss.edu.sa |
| GC with Cryogenic Trapping | NPD | Trapping of HCN before analysis | High sensitivity. nih.gov |
Fluorimetric Techniques for Enhanced Sensitivity
Fluorimetric techniques are known for their exceptional sensitivity and are particularly useful for detecting trace amounts of substances. Both lithium and cyanide can be determined using fluorimetric methods.
For lithium, a spectrofluorimetric method has been developed based on its reaction with 1,4-dihydroxyanthraquinone (quinizarin) in a dimethylsulfoxide medium. researchgate.net The resulting fluorescent complex is measured at an excitation wavelength of 602 nm and an emission wavelength of 670 nm. researchgate.net This method is linear over a concentration range of 2–40 μg/L of lithium. researchgate.net
Several fluorimetric reactions have been explored for the determination of cyanide. rsc.org One method is based on the displacement of 8-hydroxyquinoline-5-sulfonic acid (HQS) from a non-fluorescent palladium complex by cyanide, followed by the reaction of the liberated HQS with magnesium to form a fluorescent species. rsc.org Another approach utilizes the inhibitory effect of cyanide on the reaction between iodine and fluorescein. rsc.orgtandfonline.com A highly sensitive method involves the reaction of cyanide with o-phthalaldehyde (B127526) (OPA) or 2,3-naphthalenedialdehyde (NDA) and an amino acid like glycine (B1666218) to form a fluorescent isoindole derivative. rsc.org The method using NDA has a reported detection limit as low as 0.03 µg/L. rsc.org A specific method for detecting cyanide in biological fluids uses the reaction of hydrocyanic acid with 2,3-naphthalenedialdehyde and taurine to form a fluorescent 1-cyano-2-benzoisoindole derivative, with excitation at 418 nm and emission at 460 nm. nih.gov
Interactive Table: Fluorimetric Techniques for Lithium and Cyanide
| Analyte | Reagent/Reaction | Excitation λ (nm) | Emission λ (nm) | Detection Limit |
|---|---|---|---|---|
| Lithium | Quinizarin | 602 | 670 | 2 µg/L researchgate.net |
| Cyanide | Pd-HQS-Mg | Not specified | Not specified | 0.40 µg/L rsc.org |
| Cyanide | Fluorescein-Iodine | 494 | 514 | 0.004 µg/25 ml tandfonline.com |
| Cyanide | OPA-glycine | Not specified | Not specified | 0.25 µg/L rsc.org |
| Cyanide | NDA-glycine | Not specified | Not specified | 0.03 µg/L rsc.org |
X-ray Fluorescence (XRF) for Elemental Analysis
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. thermofisher.comspectro.com It is particularly useful in the analysis of materials related to lithium-ion batteries. thermofisher.comjeolusa.com
While direct analysis of lithium, a very light element, by XRF is generally not feasible due to its low fluorescence yield, the technique is invaluable for analyzing other elements present in lithium compounds and associated materials. thermofisher.comazom.comevidentscientific.com For instance, portable XRF (pXRF) analyzers can identify a suite of pathfinder elements associated with lithium-bearing pegmatites, such as potassium, rubidium, and tantalum. evidentscientific.com In the context of lithium-ion battery production and recycling, XRF is used for quality control of raw materials, confirming the elemental composition of cathodes and anodes, and analyzing the "black mass" recovered from spent batteries to determine its economic value based on the content of metals like cobalt, nickel, and manganese. thermofisher.comspectro.comxrfscientific.com
An indirect method for determining trace amounts of lithium in mineral water using XRF has been developed. nih.gov This method involves the precipitation of lithium with a stoichiometric potassium lithium periodatoferrate(III) complex, followed by the XRF analysis of iron in the dissolved precipitate. nih.gov
Interactive Table: Applications of XRF in Lithium-Related Analysis
| Application | Target Elements | Key Features |
|---|---|---|
| Exploration of Lithium Deposits | K, Rb, Ta, Sn, etc. | Identifies pathfinder elements for lithium. evidentscientific.com |
| Quality Control in Battery Production | Ni, Co, Mn, Cu | Non-destructive analysis of electrode materials. spectroscopyonline.comthermofisher.com |
| Battery Recycling | Co, Ni, Cu, Mn | Determines elemental content of "black mass". thermofisher.comspectro.com |
Future Research Directions and Unaddressed Challenges in Lithium Cyanide Chemistry
The exploration of lithium cyanide (LiCN) and its derivatives is a burgeoning field, driven by the compound's unique properties and its potential in advanced materials and chemical synthesis. However, significant challenges and unanswered questions remain. Future research is poised to focus on several key areas, from refining its synthesis to harnessing its potential in next-generation technologies.
Q & A
Q. How can researchers accurately quantify cyanide species in this compound solutions using modern analytical techniques?
- Methodological Answer : Automated colorimetric methods (e.g., EPA 335.4) with membrane dialysis minimize interferences from thiocyanates and sulfides. Calibration curves using potassium cyanide standards (0.1–10 ppm range) and quality control via duplicate samples (≤35% RPD) ensure precision . Data validation includes blank subtraction and recovery tests (85–115% acceptable) .
Advanced Research Questions
Q. What methodologies are recommended for determining the thermodynamic stability of this compound under varying environmental conditions?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to measure decomposition temperatures (Td) under controlled humidity (0–80% RH). Compare experimental ΔHf values with computational models (e.g., DFT calculations for lattice energy) to resolve discrepancies in literature-reported stability ranges .
Q. How can contradictory data on the reactivity of this compound with organic solvents be systematically resolved?
- Methodological Answer : Design a matrix of controlled experiments varying solvent polarity (e.g., DMSO vs. THF), temperature (25–60°C), and LiCN concentration. Use <sup>13</sup>C NMR to track cyanide speciation and GC-MS to identify byproducts. Apply multivariate regression to isolate dominant factors (e.g., solvent dielectric constant vs. Lewis acidity) causing discrepancies .
Q. What strategies should be employed to validate this compound experimental data when encountering matrix interferences?
- Methodological Answer : Implement matrix-matched calibration standards and standard addition methods to account for ionic strength effects. For solid-state studies, use synchrotron XRD to differentiate LiCN polymorphs from impurities (e.g., LiOH). Validate with independent techniques like Raman spectroscopy or ICP-OES for cross-correlation .
Q. What are the critical factors in designing a life cycle assessment (LCA) for this compound production processes?
- Methodological Answer : Define system boundaries to include lithium extraction (e.g., brine vs. ore), cyanide synthesis (e.g., Andrussow process), and waste treatment. Ensure consistency in energy mix assumptions (e.g., grid electricity vs. renewables) and allocation methods (mass vs. economic basis) when comparing LCAs. Sensitivity analysis identifies high-impact variables (e.g., HCN leakage rates) .
Q. What computational approaches are most effective for modeling the electronic structure of this compound in solid-state studies?
- Methodological Answer : Plane-wave DFT with van der Waals corrections (e.g., PBE-D3) accurately predicts LiCN’s bandgap and ionic conductivity. Validate with experimental XPS data for valence bands and neutron diffraction for lattice parameters. Open-source codes (e.g., Quantum ESPRESSO) enhance reproducibility .
Data Presentation & Reproducibility
Q. How should large datasets from this compound kinetic studies be presented to ensure clarity and reproducibility?
- Methodological Answer : Raw data (e.g., time-resolved UV-Vis spectra) should be archived in supplementary materials. Processed data in the main text must include error bars (±2σ) and statistical metrics (R<sup>2</sup>, p-values). Follow journal guidelines for figure formatting (e.g., ACS Style) and provide instrument calibration logs .
Q. What steps ensure methodological reproducibility in this compound synthesis and characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
